

Commercial Sources and Availability of N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Palmitoyl-D-sphingomyelin-d9*

Cat. No.: *B12300016*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, technical specifications, and applications of **N-Palmitoyl-D-sphingomyelin-d9**. This deuterated sphingolipid is a critical internal standard for the accurate quantification of its endogenous, non-labeled counterpart, N-Palmitoyl-D-sphingomyelin (a C16 sphingomyelin), in various biological matrices through mass spectrometry-based techniques.

Commercial Availability

N-Palmitoyl-D-sphingomyelin-d9 is available from several reputable suppliers of research lipids and stable isotope-labeled compounds. The availability, purity, and formulation may vary between suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lot numbers.

Supplier	Product Name	Purity	Storage
Cayman Chemical	C16 Sphingomyelin-d9 (d18:1/16:0-d9)	≥99% deuterated forms (d1-d9)	-20°C
BOC Sciences	N-Palmitoyl-D-sphingomyelin	98% (for non-deuterated)	-20°C
MedChemExpress	N-Palmitoyl-D-sphingomyelin-d9	-	-20°C
Sigma-Aldrich	N-Palmitoyl-D-sphingomyelin	≥96.0% (TLC) (for non-deuterated)	-20°C

Technical Data

The following table summarizes the key quantitative data for **N-Palmitoyl-D-sphingomyelin-d9** and its non-deuterated analog.

Property	N-Palmitoyl-D-sphingomyelin-d9	N-Palmitoyl-D-sphingomyelin
Synonyms	Palmitoyl Sphingomyelin-d9, SM(d18:1/16:0-d9)	16:0 SM (d18:1/16:0), C16 Sphingomyelin
CAS Number	2415226-88-7[1]	6254-89-3
Molecular Formula	C ₃₉ H ₇₀ D ₉ N ₂ O ₆ P[1]	C ₃₉ H ₇₀ N ₂ O ₆ P
Molecular Weight	712.1 g/mol [1]	703.03 g/mol
Purity	≥99% deuterated forms (d1-d9)[1]	≥96% (TLC)
Solubility	Ethanol: 10 mg/mL[1]	-
Storage Temperature	-20°C[1]	-20°C
Stability	≥ 4 years[2]	-

Experimental Protocols

N-Palmitoyl-D-sphingomyelin-d9 is primarily utilized as an internal standard in quantitative lipidomics studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, detailed methodology for the extraction and analysis of sphingolipids from plasma, adapted from established protocols.[3][4]

Lipid Extraction from Plasma

This protocol outlines a simple and rapid method for the extraction of sphingolipids from human plasma using methanol.[3][4]

Materials:

- Human plasma
- Methanol (LC-MS grade)
- **N-Palmitoyl-D-sphingomyelin-d9** internal standard solution (in methanol)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- To a 1.5 mL microcentrifuge tube, add 10 μ L of human plasma.
- Add a known amount of **N-Palmitoyl-D-sphingomyelin-d9** internal standard solution to the plasma sample. The amount should be optimized based on the expected concentration of the endogenous analyte.
- Add 190 μ L of ice-cold methanol to the tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

- Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingolipids

This section provides a general workflow for the chromatographic separation and mass spectrometric detection of sphingolipids. Specific parameters will need to be optimized for the instrument being used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):^[5]

- Column: C18 reversed-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm particle size)
- Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v)
- Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v)
- Flow Rate: 0.4 mL/min
- Gradient: A linear gradient is typically used to separate the different sphingolipid species.

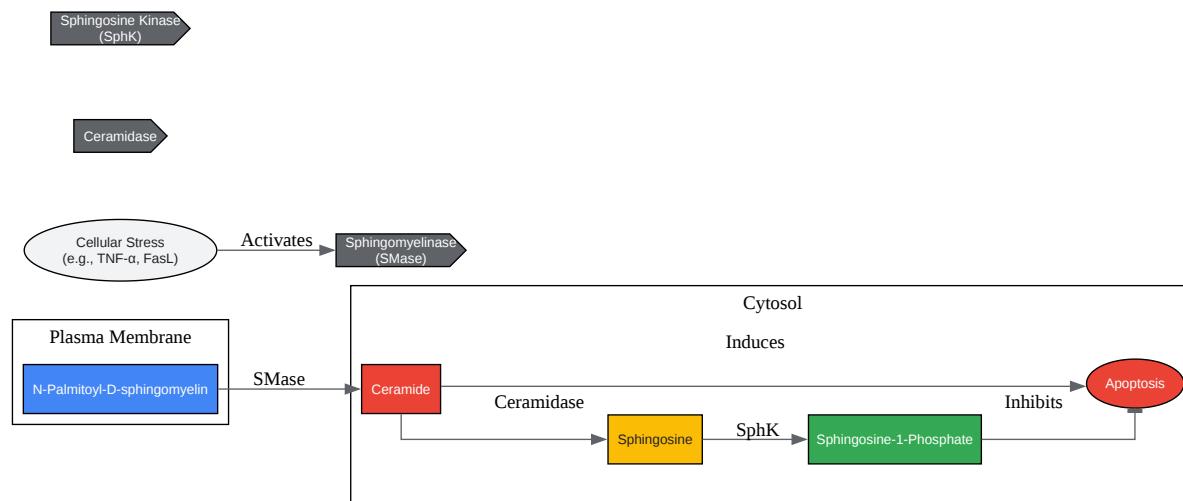
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for N-Palmitoyl-D-sphingomyelin and its d9-labeled internal standard must be determined by direct infusion of the standards.

Signaling Pathways and Experimental Workflows

Sphingomyelin-Ceramide Signaling Pathway

Sphingomyelin is a key component of cellular membranes and a precursor to several bioactive signaling molecules. A central pathway in sphingolipid metabolism is the hydrolysis of sphingomyelin by sphingomyelinases to produce ceramide. Ceramide, in turn, acts as a second messenger in a variety of cellular processes, most notably apoptosis (programmed cell death).^{[6][7]}

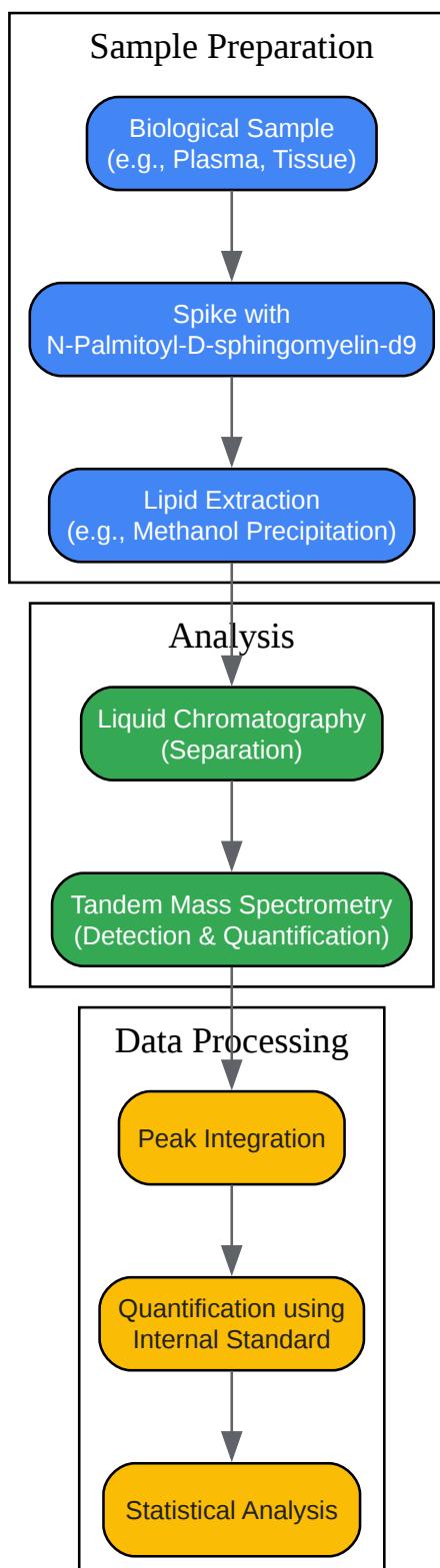


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Caption: The Sphingomyelin-Ceramide signaling pathway leading to apoptosis.

General Lipidomics Experimental Workflow

The use of **N-Palmitoyl-D-sphingomyelin-d9** as an internal standard is a key component of targeted lipidomics workflows. The following diagram illustrates the typical steps involved in such an experiment.

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Caption: A typical experimental workflow for targeted lipidomics using a deuterated internal standard.

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- To cite this document: BenchChem. [Commercial Sources and Availability of N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12300016#commercial-sources-and-availability-of-n-palmitoyl-d-sphingomyelin-d9>

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